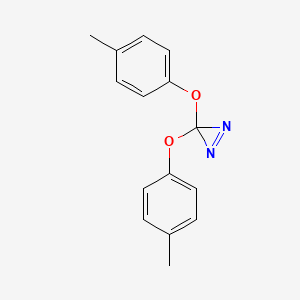
3,3-Bis(4-methylphenoxy)-3H-diazirene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,3-Bis(p-tolyloxy)-3H-diazirine is a diazirine compound characterized by the presence of two p-tolyloxy groups attached to a diazirine ring Diazirines are known for their utility in photoaffinity labeling due to their ability to form reactive carbenes upon exposure to ultraviolet light
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3,3-Bis(p-tolyloxy)-3H-diazirine typically involves the following steps:
Formation of the Diazirine Ring: The diazirine ring can be synthesized through the reaction of a suitable precursor, such as a diazo compound, with a base under controlled conditions.
Attachment of p-Tolyloxy Groups: The p-tolyloxy groups are introduced via nucleophilic substitution reactions, where p-tolyl alcohol reacts with the diazirine intermediate in the presence of a suitable catalyst.
Industrial Production Methods: Industrial production of 3,3-Bis(p-tolyloxy)-3H-diazirine may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes:
Batch or Continuous Flow Reactors: To control reaction parameters such as temperature, pressure, and reaction time.
Purification Techniques: Such as recrystallization or chromatography to isolate the desired product.
Analyse Chemischer Reaktionen
Types of Reactions: 3,3-Bis(p-tolyloxy)-3H-diazirine undergoes various chemical reactions, including:
Photolysis: Upon exposure to ultraviolet light, the diazirine ring cleaves to form reactive carbenes.
Substitution Reactions: The p-tolyloxy groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Photolysis: Ultraviolet light is used to induce the formation of carbenes.
Nucleophilic Substitution: Reagents such as p-tolyl alcohol and suitable catalysts are used.
Major Products:
Carbenes: Formed during photolysis, which can further react with various substrates.
Substituted Products: Resulting from nucleophilic substitution reactions.
Wissenschaftliche Forschungsanwendungen
3,3-Bis(p-tolyloxy)-3H-diazirine has a wide range of applications in scientific research:
Chemistry: Used in photoaffinity labeling to study molecular interactions and binding sites.
Biology: Employed in the identification of protein-ligand interactions and mapping of active sites.
Medicine: Potential use in drug discovery and development for identifying target molecules.
Industry: Utilized in materials science for the development of novel materials with specific properties.
Wirkmechanismus
The primary mechanism of action of 3,3-Bis(p-tolyloxy)-3H-diazirine involves the formation of reactive carbenes upon exposure to ultraviolet light. These carbenes can insert into various chemical bonds, allowing for the covalent modification of target molecules. This property makes it a valuable tool in photoaffinity labeling, where it helps to identify and characterize molecular interactions.
Vergleich Mit ähnlichen Verbindungen
3,3-Bis(phenoxy)-3H-diazirine: Similar structure but with phenoxy groups instead of p-tolyloxy groups.
3,3-Bis(m-tolyloxy)-3H-diazirine: Similar structure but with m-tolyloxy groups instead of p-tolyloxy groups.
Uniqueness: 3,3-Bis(p-tolyloxy)-3H-diazirine is unique due to the specific positioning of the p-tolyloxy groups, which can influence its reactivity and the types of interactions it can participate in. This makes it particularly useful in applications where precise molecular interactions are critical.
Eigenschaften
CAS-Nummer |
651306-53-5 |
|---|---|
Molekularformel |
C15H14N2O2 |
Molekulargewicht |
254.28 g/mol |
IUPAC-Name |
3,3-bis(4-methylphenoxy)diazirine |
InChI |
InChI=1S/C15H14N2O2/c1-11-3-7-13(8-4-11)18-15(16-17-15)19-14-9-5-12(2)6-10-14/h3-10H,1-2H3 |
InChI-Schlüssel |
ITSFISRIZUIKID-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=C(C=C1)OC2(N=N2)OC3=CC=C(C=C3)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


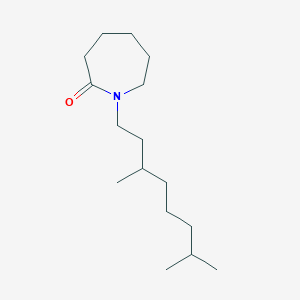
![2,4-Diamino-5-imino-5H-[1]benzopyrano[3,4-c]pyridine-1-carbonitrile](/img/structure/B15066245.png)
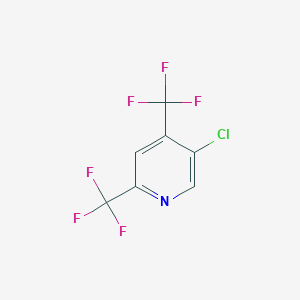
![4-(6-Chloropyridin-2-yl)thieno[3,2-d]pyrimidine](/img/structure/B15066258.png)
![3-(1-Methyl-2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)propanoic acid](/img/structure/B15066263.png)
![(4-Amino-7-methyl-5,7-dihydro-6h-pyrrolo[3,4-d]pyrimidin-6-yl)(phenyl)methanone](/img/structure/B15066267.png)
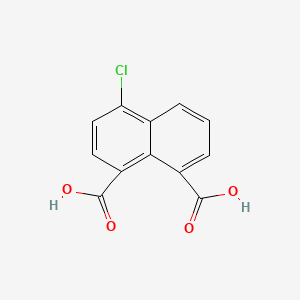
![7-Phenyl-9H-indeno[2,1-C]pyridin-9-one](/img/structure/B15066271.png)

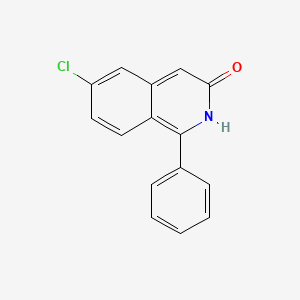
![2-[3-(2-Hydroxy-ethoxy)-naphthalen-2-yloxy]-ethanol](/img/structure/B15066291.png)



